rac Rotigotine-d3 Hydrochloride Salt

Enantiomeric analysis Chiral internal standardization Rotigotine bioanalytical method validation

Achieve regulatory-compliant quantification with this racemic deuterated internal standard. The +3 Da mass shift avoids cross-talk with natural-abundance isotopes, while the 1:1 R:S enantiomeric ratio eliminates response bias—critical for ANDA submissions and PK bridging studies. Fully co-elutes with racemic rotigotine to correct matrix suppression, meeting FDA 2018 BMV guidance. Supplied with lot-specific CoA for auditable purity documentation.

Molecular Formula C19H26ClNOS
Molecular Weight 354.951
CAS No. 1215846-20-0
Cat. No. B563914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Rotigotine-d3 Hydrochloride Salt
CAS1215846-20-0
Synonyms5,6,7,8-Tetrahydro-6-[propyl-d3[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrochloride;  rac-N 0437-d3;  rac-N 0923-d3;  rac-Neupro-d3 Hydrochloride;  rac-Rotigotine-d3 Hydrochloride;  rac-SPM 962-d3; 
Molecular FormulaC19H26ClNOS
Molecular Weight354.951
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
InChIInChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3;
InChIKeyCEXBONHIOKGWNU-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Rotigotine-d3 Hydrochloride Salt (CAS 1215846-20-0): Deuterated Racemic Internal Standard for Rotigotine Bioanalysis


rac Rotigotine-d3 Hydrochloride Salt (CAS 1215846-20-0) is a stable isotope-labeled analog of racemic Rotigotine hydrochloride, incorporating three deuterium atoms at the terminal position of the N-propyl side chain (3,3,3-trideuteriopropyl) . The compound is the hydrochloride salt of the racemic mixture (1:1 R:S enantiomers) of Rotigotine (N-0437/N-0923), a non-ergoline dopamine receptor agonist used clinically as the transdermal patch Neupro® for Parkinson's disease and restless legs syndrome [1]. With a molecular formula of C₁₉H₂₃D₃ClNOS, a molecular weight of 354.95 g/mol, and a melting point of 114–117 °C, this compound is supplied as an off-white to pale beige solid requiring storage at −20 °C . Its primary designated application is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantitative determination of Rotigotine in biological matrices via LC-MS/MS [2].

Why rac Rotigotine-d3 Hydrochloride Salt Cannot Be Replaced by Other Deuterated Rotigotine Analogs or Non-Isotopic Internal Standards


Substituting rac Rotigotine-d3 HCl with a single-enantiomer deuterated standard (e.g., Rotigotine-d7 derived from the pharmacologically active S-enantiomer) introduces enantiomeric mismatch between the internal standard and the racemic analyte, compromising quantification accuracy when both enantiomers are present in study samples . Replacing it with a non-deuterated structural analog such as lamotrigine—employed as a surrogate internal standard in published rotigotine UHPLC-MS/MS methods—eliminates co-elution with the analyte and fails to correct for matrix-dependent ionization suppression, as lamotrigine exhibits different chromatographic retention (distinct MRM transitions: 256.10 → 211.00 vs. rotigotine 316.00 → 147.00) and does not share the same extraction recovery profile [1]. Using Rotigotine-d7 (CAS 2070009-57-1, +7 Da mass shift) instead of the d3 analog may introduce measurable chromatographic isotope effects (retention time shifts) due to the larger number of deuterium atoms, a phenomenon documented for deuterated N-0437 analogs by Gerding et al., where isotopic fractionation produced distinct HPLC retention times between deuterated and unlabeled species [2]. The specific +3 Da mass shift of rac Rotigotine-d3 HCl sits at the recommended minimum threshold for avoiding cross-talk with natural abundance M+1 and M+2 isotopes of the analyte, while the racemic composition ensures enantiomeric fidelity to the most common analytical reference standards [3].

Quantitative Differentiation Evidence for rac Rotigotine-d3 Hydrochloride Salt: Head-to-Head Comparison Data


Racemic Composition Matches Rotigotine Reference Standards: Enantiomeric Identity for Accurate Quantification

rac Rotigotine-d3 HCl is a true racemate (1:1 R:S enantiomers), chemically identical in enantiomeric composition to the widely used rac-Rotigotine Hydrochloride reference standard (CAS 102120-99-0) . This is in direct contrast to Rotigotine-d7 Hydrochloride (CAS 2070009-57-1), which is typically derived from the single (S)-enantiomer active pharmaceutical ingredient of Neupro® . In chiral analytical workflows or when quantifying rotigotine in biological samples where racemization or enantiomeric discrimination may occur, a single-enantiomer internal standard cannot account for differential extraction recovery, ionization efficiency, or chromatographic behavior of the R-enantiomer. The racemic d3 internal standard ensures balanced response factor correction for both enantiomers simultaneously .

Enantiomeric analysis Chiral internal standardization Rotigotine bioanalytical method validation Racemic reference standard

Optimal +3 Da Mass Shift: Balancing Cross-Talk Avoidance and Chromatographic Isotope Effect Minimization

The d3 labeling of rac Rotigotine-d3 HCl produces a nominal mass shift of +3 Da relative to unlabeled rotigotine (monoisotopic mass of free base: ~315.5 Da vs. ~318.5 Da for d3 free base; HCl salt: ~351.93 vs. ~354.95) . A minimum +3 Da shift is recognized as the threshold for effective avoidance of spectral overlap from naturally occurring M+1 and M+2 isotopes (primarily ¹³C at ~1.1% natural abundance and ³⁴S at ~4.2%) . In contrast, Rotigotine-d7 HCl (CAS 2070009-57-1) provides a +7 Da shift but introduces a higher risk of chromatographic isotope effects. Gerding et al. (1988) empirically demonstrated that deuterated N-0437 analogs exhibit quantifiable reversed-phase HPLC retention time differences from the unlabeled parent compound due to isotopic fractionation, with the magnitude of the shift correlating with the degree of deuteration [1]. The d3 variant thus occupies a strategic middle ground: sufficient mass separation for unambiguous MRM channel isolation without the pronounced chromatographic divergence that complicates peak integration and co-elution assumptions in methods using heavily deuterated (d7) internal standards [2].

Isotopic cross-talk LC-MS/MS internal standard selection Deuterium isotope effect Chromatographic co-elution

Documented Pharmacological Profile of Racemic Parent: Binding Affinities Across Dopamine, Serotonin, and Adrenergic Receptors

The racemic Rotigotine parent compound (rac-N-0437) has been comprehensively characterized for receptor binding across multiple targets. Wood et al. (2015) established that Rotigotine is a high-potency agonist at human dopamine D₁, D₂, and D₃ receptors with lower potency at D₄ and D₅, differentiating it from ropinirole and pramipexole which lack D₁ agonism [1]. The Ki values for the racemate are: D₃ receptor = 0.71 nM; D₂, D₄, D₅ receptors = 4–15 nM; D₁ receptor = 83 nM, representing a 10-fold selectivity for D₃ over D₂/D₄/D₅ and approximately 100-fold over D₁ . Additionally, Rotigotine acts as a partial agonist at 5-HT₁A receptors and an antagonist at α₂B-adrenergic receptors . This full pharmacological characterization of the racemic parent differentiates rac Rotigotine-d3 HCl from non-isotopic surrogate internal standards (e.g., lamotrigine) that lack any structural or pharmacological relationship to the analyte, and ensures that any residual biological activity of the internal standard in tracer or metabolic studies is understood and attributable to the parent pharmacophore [2].

Dopamine receptor binding Rotigotine pharmacology Internal standard biological characterization Receptor occupancy assays

Validated Isotopic Purity and Chemical Purity Specifications for Regulatory Bioanalysis

rac Rotigotine-d3 Hydrochloride Salt is supplied with lot-specific Certificate of Analysis (CoA) documenting chemical purity ≥95% (MuseChem) to ≥98% (InvivoChem) and isotopic enrichment of 98% deuterium incorporation at the designated positions . This is directly comparable to Rotigotine-d7 HCl specifications, which vendors report at ≥98–99% isotopic purity . The critical distinction is that the d3 compound achieves this purity with a simpler isotopic labeling pattern (three deuterium atoms at a single terminal methyl group), which reduces the statistical probability of incomplete deuteration compared to the seven-atom labeling pattern of d7. For regulatory bioanalytical method validation under FDA Guidance for Industry (Bioanalytical Method Validation, 2018) and EMA Guideline on Bioanalytical Method Validation (2011), the use of a SIL-IS with documented and verifiable isotopic purity is a core requirement; the lot-specific CoA from Toronto Research Chemicals (Cat. R700702) provides the necessary traceability . Physical characterization further includes melting point (114–117 °C), molecular formula confirmation (C₁₉H₂₃D₃ClNOS), and appearance specification (off-white to pale beige solid), enabling identity verification upon receipt .

Isotopic enrichment certification Reference standard purity GMP/GLP bioanalysis Certificate of Analysis

Deployment-Proven Compatibility with Validated LC-MS/MS Methods for Rotigotine in Biological Matrices

Stable isotope-labeled Rotigotine has been successfully deployed as an internal standard in a fully validated LC-MS/MS method for the simultaneous determination of Rotigotine (RGT) and its prodrug Rotigotine behenate (RGTB) in rat plasma [1]. The method, developed by Sha et al. (2017) and published in the Journal of Pharmaceutical and Biomedical Analysis, employed liquid-liquid extraction with diethyl ether–dichloromethane (3:2, v/v) from 50 μL plasma, isocratic elution on an Eclipse XDB-CN column (2.1 mm × 100 mm, 3.5 μm) with 0.2% formic acid in acetonitrile, and detection on a Triple Quad 4500 mass spectrometer in positive MRM mode [2]. The method achieved linearity from 0.1 to 10.0 ng/mL for both analytes (r > 0.996) and was validated for selectivity, precision, accuracy, recovery, matrix effects, and stability per regulatory guidelines [1]. This contrasts with the lamotrigine-based UHPLC-MS/MS method published by Hunzicker et al. (2017), which achieved a higher LLOQ of 50 pg/mL but employed a non-isotopic internal standard that does not co-elute with rotigotine and therefore cannot correct for analyte-specific matrix effects [3]. The previously validated deployment of stable isotope labeled RGT in a peer-reviewed pharmacokinetic study provides direct evidence of method readiness, reducing method development time for laboratories procuring this specific internal standard for similar applications .

Bioanalytical method validation LC-MS/MS rotigotine quantification Pharmacokinetic study Regulatory bioanalysis

Metabolically Stable Deuterium Placement: Terminal Propyl -CD₃ Group Resists Deuterium-Hydrogen Back-Exchange

The deuterium labeling in rac Rotigotine-d3 HCl is strategically positioned on the terminal methyl group of the N-propyl side chain as a 3,3,3-trideuteriopropyl moiety (chemical name: 6-[2-thiophen-2-ylethyl(3,3,3-trideuteriopropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol; hydrochloride) [1]. This placement is on a non-exchangeable carbon position, meaning the deuterium atoms are covalently bound to carbon (C-D bonds) and will not undergo proton-deuterium exchange under typical analytical conditions including aqueous mobile phases, acidic pH, or protic solvents . In contrast, deuterium labels placed on heteroatoms (N-D, O-D) or at alpha positions to carbonyl groups are susceptible to back-exchange, which compromises isotopic purity and introduces quantification errors during sample preparation and chromatographic separation [2]. The d7 analog (CAS 2070009-57-1) also places deuterium on the non-exchangeable propyl chain carbons, but the larger number of C-D bonds (7 vs. 3) increases the potential for chromatographic isotope effects as documented by Gerding et al. [3]. The d3 labeling strategy thus represents a deliberate compromise: adequate mass shift for spectral separation with minimal chromatographic perturbation and zero back-exchange liability.

Deuterium metabolic stability Hydrogen-deuterium exchange Stable isotope labeling strategy Internal standard integrity

Optimal Deployment Scenarios for rac Rotigotine-d3 Hydrochloride Salt Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Racemic Rotigotine in Pharmacokinetic and Toxicokinetic Studies

rac Rotigotine-d3 HCl is the internal standard of choice for LC-MS/MS quantification of racemic rotigotine in plasma, serum, or tissue homogenates from preclinical and clinical pharmacokinetic studies. As demonstrated by Sha et al. (2017), stable isotope-labeled RGT enables validated quantification across a linear range of 0.1–10 ng/mL (r > 0.996) with demonstrated precision, accuracy, and matrix effect correction through co-elution [1]. The racemic composition of the d3 internal standard ensures that both R- and S-enantiomers of rotigotine are equally represented in the internal standard channel, eliminating enantiomer-dependent response bias that would occur with a single-enantiomer deuterated standard [2]. This is particularly critical for studies involving transdermal patch formulations where racemization during delivery or storage may be an analytical concern.

Regulatory-Compliant Bioanalytical Method Development and Validation Under FDA/EMA Guidelines

Laboratories developing bioanalytical methods for ANDA submissions, NDA pharmacokinetic bridging studies, or therapeutic drug monitoring of rotigotine should prioritize rac Rotigotine-d3 HCl over non-isotopic internal standards (e.g., lamotrigine). The co-eluting SIL-IS approach using deuterated rotigotine satisfies the FDA Guidance for Industry (Bioanalytical Method Validation, 2018) recommendation that isotopically labeled internal standards be used whenever feasible to minimize matrix effects and ionization variability [1]. In contrast, the lamotrigine-based UHPLC-MS/MS method published by Hunzicker et al. (2017), while validated, requires separate demonstration of consistent relative matrix effects across patient populations because lamotrigine does not co-elute with rotigotine [2]. The lot-specific Certificate of Analysis (TRC Cat. R700702) provides the traceable purity documentation required for regulatory audits .

In Vitro Metabolism and Drug-Drug Interaction Studies Requiring Isotopic Tracer Capability

For in vitro metabolism studies using hepatocytes, liver microsomes, or recombinant CYP enzymes, rac Rotigotine-d3 HCl serves a dual role as both internal standard for quantitative LC-MS/MS analysis and as a stable isotope tracer. The well-characterized pharmacological profile of the racemic parent (Wood et al., 2015) ensures that metabolic pathway elucidation is performed against a background of known receptor interactions: D₃ Ki = 0.71 nM, D₂/D₄/D₅ Ki = 4–15 nM, D₁ Ki = 83 nM, plus 5-HT₁A partial agonism and α₂B-adrenergic antagonism [1]. The non-exchangeable deuterium placement on the terminal propyl group guarantees that the isotopic label remains intact throughout incubation and sample workup, critical for accurate metabolite profiling and kinetic isotope effect studies [2]. This scenario specifically excludes the use of tritiated analogs (e.g., [³H]-N-0437), which introduce radioactivity handling requirements and do not provide the mass spectrometric differentiation needed for simultaneous parent and metabolite quantification.

Reference Standard for Chiral Purity Method Development and Enantiomeric Impurity Profiling

The racemic nature of rac Rotigotine-d3 HCl (defined atom stereocenter count = 0; 1:1 R:S enantiomeric ratio) makes it ideally suited as a system suitability standard for chiral HPLC or SFC methods that separate Rotigotine enantiomers [1]. Per USP 2025 Rotigotine monograph specifications, the Limit of Rotigotine R-Enantiomer test requires resolution of the R-isomer (relative retention time 0.9) from the S-isomer (relative retention time 1.0), with the S-enantiomer being the active pharmaceutical ingredient [2]. The racemic d3 standard provides a balanced 1:1 peak area ratio that serves as a calibration benchmark for enantiomeric excess determination, while its deuterium label allows simultaneous use as an internal standard for the achiral quantification method without interference between the chiral purity and assay workflows .

Quote Request

Request a Quote for rac Rotigotine-d3 Hydrochloride Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.